molecular formula C14H20N4O5 B5073034 2-(N-methyl-2,4-dinitro-5-piperidin-1-ylanilino)ethanol

2-(N-methyl-2,4-dinitro-5-piperidin-1-ylanilino)ethanol

Cat. No.: B5073034
M. Wt: 324.33 g/mol
InChI Key: YAZPPRBNIYRNOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(N-methyl-2,4-dinitro-5-piperidin-1-ylanilino)ethanol is a complex organic compound that features a piperidine ring, a dinitroaniline moiety, and an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-methyl-2,4-dinitro-5-piperidin-1-ylanilino)ethanol typically involves multiple steps, starting with the preparation of the piperidine ring and the dinitroaniline moietyThe final step often involves the addition of the ethanol group through a reaction with an appropriate alcohol derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(N-methyl-2,4-dinitro-5-piperidin-1-ylanilino)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

2-(N-methyl-2,4-dinitro-5-piperidin-1-ylanilino)ethanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(N-methyl-2,4-dinitro-5-piperidin-1-ylanilino)ethanol involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, while the piperidine ring can interact with biological macromolecules, influencing their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(N-methyl-2,4-dinitroanilino)ethanol
  • 2-(N-methyl-5-piperidin-1-ylanilino)ethanol
  • 2-(N-methyl-2,4-dinitro-5-piperidin-1-ylanilino)propanol

Uniqueness

2-(N-methyl-2,4-dinitro-5-piperidin-1-ylanilino)ethanol is unique due to the presence of both the dinitroaniline and piperidine moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(N-methyl-2,4-dinitro-5-piperidin-1-ylanilino)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O5/c1-15(7-8-19)11-9-12(16-5-3-2-4-6-16)14(18(22)23)10-13(11)17(20)21/h9-10,19H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAZPPRBNIYRNOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=C(C=C(C(=C1)N2CCCCC2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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